Bottromycin A2 is a cyclic peptide antibiotic primarily produced by the bacterium Streptomyces bottropensis and related organisms. [] It belongs to the ribosomally synthesized and post-translationally modified peptides (RiPPs) family of natural products. [] Bottromycin A2 has garnered significant attention in scientific research due to its potent antibacterial activity against gram-positive pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). [, , ] It also displays activity against mycoplasma. [] Bottromycin A2 acts by inhibiting protein synthesis, specifically by blocking aminoacyl-tRNA binding to the ribosomal A-site. []
Bottromycin is derived from the fermentation products of specific Micromonospora strains. These bacteria are known for their ability to produce a wide range of bioactive compounds, including various antibiotics. The discovery of Bottromycin was part of a broader effort to explore the antimicrobial potential of actinobacteria, which are prolific producers of secondary metabolites.
Bottromycin is classified as a macrolide antibiotic due to its large lactone ring structure. It is specifically categorized under the subclass known as "polyketides," which are characterized by their complex structures and diverse biological activities. This classification highlights its relevance in pharmaceutical applications, particularly in the development of new antibacterial therapies.
The synthesis of Bottromycin can be achieved through both natural extraction and synthetic methodologies.
The fermentation process generally involves:
Bottromycin's molecular structure features a large lactone ring with multiple hydroxyl groups and a characteristic sugar moiety, contributing to its biological activity. Its chemical formula is C₁₄H₁₉N₃O₇S.
This structure plays a critical role in its mechanism of action and interaction with bacterial ribosomes.
Bottromycin undergoes various chemical reactions typical for macrolides, including:
The stability and reactivity of Bottromycin can be influenced by factors such as pH, temperature, and the presence of other reactive species in solution. Understanding these reactions is crucial for optimizing its use in therapeutic applications.
Bottromycin exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds specifically to the 50S subunit of bacterial ribosomes, blocking the peptidyl transferase activity essential for protein elongation during translation.
Studies have shown that Bottromycin maintains its antibacterial efficacy over time when stored properly, although degradation products can form if exposed to extreme conditions.
Bottromycin has several scientific uses:
Bottromycin is a structurally complex macrocyclic peptide antibiotic with potent activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its distinctive mechanism—inhibiting protein synthesis by binding to the ribosomal A-site—makes it a promising candidate for antibiotic development, particularly due to the absence of clinical antibiotics targeting this site. Unlike conventional peptide antibiotics, bottromycin belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) superfamily, characterized by extensive enzymatic tailoring of a genetically encoded precursor peptide [1] [3].
Bottromycin was first isolated in 1957 from the fermentation broth of Streptomyces bottropensis, a strain identified in soil samples from Bottrop, Germany. Early studies noted its efficacy against Gram-positive bacteria but encountered significant challenges in structural elucidation due to its unusual modifications [1] [3]. Key milestones include:
Table 1: Key Milestones in Bottromycin Structural Characterization
Year | Discovery | Significance |
---|---|---|
1957 | Isolation from S. bottropensis | First identification of antibacterial activity [1] |
1965 | Identification of tert-leucine and 3-methylproline residues | Revised amino acid inventory [3] |
1983 | Proposal of amidine-linked macrocycle | Corrected cyclic topology [3] [7] |
2009 | Total synthesis confirming D-configuration and stereochemistry | Absolute structure validated [1] [3] |
2012 | 3D NMR solution structure | Revealed spatial clustering of methyl groups critical for target binding [1] |
Bottromycin production is primarily associated with soil-dwelling Streptomyces species, though recent genomic evidence suggests a broader taxonomic distribution:
Table 2: Bottromycin-Producing Microorganisms
Organism | Classification | Genomic Features | Production Yield |
---|---|---|---|
Streptomyces bottropensis | Actinobacterium | 13-gene BGC (bmb cluster) | <1 mg/L [1] [7] |
Streptomyces scabies | Actinobacterium | Orthologous BGC (btm cluster) | <1 mg/L [4] [8] |
Pantoea ananatis MMB-1 | Gammaproteobacterium | Putative BGC; antagonism vs. Gram-positives [6] | Not quantified |
Bottromycin is a RiPP—a class of natural products derived from ribosomal peptides modified by dedicated enzymes. Its biosynthesis defies several RiPP conventions:
Table 3: Key Post-Translational Modifications in Bottromycin Biosynthesis
Modification | Residue(s) | Enzyme(s) | Function |
---|---|---|---|
β-Methylation | Pro2, Val3/4, Phe6 | BtmB, BtmF, BtmG (Radical SAM MTases) | Enhances hydrophobicity and ribosomal binding [7] |
Thiazoline formation | Cys8 | BmbD (YcaO cyclodehydratase) | Stabilizes C-terminal conformation [2] [5] |
Macrolactamidine cyclization | Gly1, Val4 | BmbE (YcaO cyclodehydratase) | Creates macrocycle critical for A-site binding [2] [5] |
Methyl esterification | Asp7 | Unknown MTase | Neutralizes charge; required for activity [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7